Pirotinib is a novel small-molecule inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and other members of the ErbB receptor family, including ERBB2 and ERBB4. It is classified as an antineoplastic agent and is under investigation for its efficacy in treating various solid tumors, particularly those associated with mutations in the EGFR gene. Pirotinib has shown promise in clinical trials as a treatment option for patients with non-small cell lung cancer who have developed resistance to other EGFR inhibitors .
Pirotinib functions through competitive inhibition of the tyrosine kinase activity of the EGFR and related receptors. This inhibition prevents autophosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. The chemical structure of pirotinib allows it to bind effectively to the ATP-binding site of these receptors, thereby blocking their activity .
The metabolic pathway of pirotinib involves hepatic cytochrome P450 enzymes, predominantly CYP3A4, which facilitates its biotransformation. The compound is primarily excreted via feces, highlighting its metabolic stability and low renal clearance .
Pirotinib exhibits significant biological activity against cancer cells that express mutated forms of EGFR. In preclinical studies, it has demonstrated potent antiproliferative effects, particularly in cell lines harboring the common activating mutations such as L858R and the T790M gatekeeper mutation, which are often associated with resistance to first-generation EGFR inhibitors like gefitinib and erlotinib . The compound's selectivity for mutant EGFR over wild-type EGFR enhances its therapeutic potential while minimizing off-target effects.
The synthesis of pirotinib has been described in various patents and scientific literature. A general synthetic route involves the following steps:
Pirotinib is primarily being explored for its application in oncology, particularly for treating non-small cell lung cancer with specific genetic mutations. Its ability to inhibit both wild-type and mutant forms of EGFR makes it a candidate for patients who have developed resistance to existing therapies. Clinical trials are ongoing to evaluate its efficacy and safety profile in various patient populations .
Studies have indicated that pirotinib can interact with several other medications metabolized by CYP3A4 due to its own metabolism through this pathway. This interaction may necessitate dose adjustments or careful monitoring when co-administered with other drugs that induce or inhibit CYP3A4 activity. Additionally, research into the drug's pharmacokinetics has revealed variability among individuals, suggesting that genetic factors may influence its metabolism and efficacy .
Pirotinib shares similarities with several other tyrosine kinase inhibitors used in cancer therapy. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Targeted Mutations | Unique Features |
|---|---|---|---|
| Gefitinib | EGFR tyrosine kinase inhibitor | L858R, Del19 | First-generation inhibitor; less effective against T790M mutation |
| Erlotinib | EGFR tyrosine kinase inhibitor | L858R, Del19 | Similar profile to gefitinib; used in combination therapies |
| Afatinib | Irreversible EGFR inhibitor | L858R, T790M | Dual inhibition of EGFR and ERBB2; broader spectrum |
| Osimertinib | Irreversible EGFR inhibitor | T790M | Specifically designed for T790M mutation; highly selective |
| Dacomitinib | Irreversible pan-HER inhibitor | Various ERBB mutations | Targets multiple ErbB family members; broader action but higher toxicity |
Pirotinib's unique aspect lies in its ability to effectively target both mutant and wild-type forms of EGFR while maintaining a favorable safety profile compared to some other inhibitors that may have more severe side effects or limited effectiveness against certain mutations .
Pirotinib exists in multiple structural forms with distinct molecular characteristics [1] [5] [6]. The primary form, registered under PubChem CID 51039030, exhibits the molecular formula C32H31ClN6O3 with a molecular weight of 583.1 g/mol [1] [8]. An alternative structural variant, catalogued as PubChem CID 56933206, demonstrates the molecular formula C27H29ClFN5O2 with a corresponding molecular weight of 510.0 g/mol [6] [9].
The primary form contains 32 carbon atoms, 31 hydrogen atoms, one chlorine atom, six nitrogen atoms, and three oxygen atoms [1]. The alternative form exhibits a distinct composition with 27 carbon atoms, 29 hydrogen atoms, one chlorine atom, one fluorine atom, five nitrogen atoms, and two oxygen atoms [6]. These molecular differences reflect structural variations in the compound's development and synthetic pathways.
| Parameter | Primary Form (CID 51039030) | Alternative Form (CID 56933206) |
|---|---|---|
| Molecular Formula | C32H31ClN6O3 | C27H29ClFN5O2 |
| Molecular Weight | 583.1 g/mol | 510.0 g/mol |
| Heavy Atom Count | 42 | 36 |
| CAS Number | 1269662-73-8 | 1363358-86-4 |
Pirotinib contains several critical functional groups that contribute to its biological activity [1] [8]. The primary structural form features a quinoline core substituted with various functional groups that enhance its binding affinity to receptor tyrosine kinases [3]. The compound incorporates an ethoxy group, a cyano group, and a chlorinated aromatic system [1].
The molecular structure includes a pyridine ring system connected via a methoxy linkage to the main quinoline framework [1] [5]. The presence of an amide functional group provides hydrogen bonding capabilities essential for protein interactions [8]. The compound also contains a methylpyrrolidine moiety that contributes to its three-dimensional conformation and receptor selectivity [1].
The alternative structural form demonstrates a quinazoline core instead of quinoline, with fluorine substitution replacing certain functional groups [6]. This variant includes a spirocyclic azaspiro system that provides distinct steric and electronic properties [6]. Both forms maintain acrylamide functionality crucial for irreversible binding to target proteins [6] [8].
The primary form of pirotinib exhibits defined stereochemical characteristics with one defined atom stereocenter and one defined bond stereocenter [1]. The compound demonstrates R-configuration at the pyrrolidine carbon center, as indicated by the (2R) designation in its systematic name [1] [5]. The presence of an E-configured double bond in the acrylamide linkage provides additional stereochemical specificity [1].
The stereochemical configuration significantly influences the compound's binding affinity and selectivity for target receptors [12]. The R-configuration at the pyrrolidine center positions functional groups in optimal orientations for receptor interaction [21]. The E-geometry of the double bond maintains the extended conformation necessary for effective protein binding [1].
The alternative structural form lacks defined stereocenters, indicating absence of chiral centers in this molecular variant [6]. This structural difference may contribute to distinct pharmacological properties between the two forms [6]. The absence of stereochemical complexity in the alternative form suggests different synthetic approaches and potentially varied biological activities [6].
Limited research has been conducted specifically on pirotinib crystalline polymorphs, though studies on related tyrosine kinase inhibitors provide insight into potential solid-state variations [13] [16]. Crystalline forms significantly influence pharmaceutical properties including solubility, stability, and bioavailability [13]. The compound's multiple hydrogen bond donors and acceptors suggest potential for various intermolecular interactions in solid-state arrangements [1] [6].
Research on structurally similar compounds demonstrates that tyrosine kinase inhibitors frequently exhibit multiple polymorphic forms with distinct thermodynamic relationships [16]. The presence of flexible substituents and multiple functional groups in pirotinib suggests potential for conformational polymorphism [1]. Systematic polymorph screening would be essential for identifying the most stable and pharmaceutically relevant crystalline forms [16].
The compound's molecular complexity and hydrogen bonding capabilities indicate likelihood of solvate formation with various organic solvents [16]. Crystal packing arrangements would be influenced by the planar aromatic systems and the three-dimensional pyrrolidine or spirocyclic components [1] [6]. Detailed crystallographic studies would be required to establish definitive polymorphic relationships and stability hierarchies [16].
Pirotinib demonstrates complex solubility characteristics influenced by its molecular structure and functional group composition [15]. The compound's multiple aromatic rings and extensive conjugation contribute to limited aqueous solubility [15]. The presence of polar functional groups including amide, cyano, and ether linkages provides some hydrophilic character [1].
Solubility parameter calculations suggest the compound falls within ranges typical for pharmaceutical molecules with moderate to poor water solubility [14]. The primary form's molecular weight of 583.1 g/mol places it above optimal ranges for oral bioavailability according to traditional pharmaceutical guidelines [1]. The alternative form's lower molecular weight of 510.0 g/mol may offer improved solubility characteristics [6].
The compound's solubility profile likely demonstrates pH-dependent behavior due to the presence of basic nitrogen atoms in the quinoline and pyrrolidine systems [1]. Organic solvent compatibility would be enhanced by the compound's lipophilic aromatic framework [15]. Cosolvent systems may be necessary to achieve adequate dissolution for pharmaceutical formulations [15].
The calculated partition coefficient (XLogP3-AA) for the primary form is 5.4, indicating high lipophilicity [1]. The alternative structural form demonstrates a slightly lower value of 5.3, reflecting reduced lipophilic character [6]. These values exceed optimal ranges for oral drug absorption, suggesting potential formulation challenges [15].
Physiologically-based pharmacokinetic modeling has been employed to predict pirotinib's distribution characteristics [15]. The volume of distribution at steady state and partition coefficients for tissue-to-plasma distribution have been computationally estimated [15]. A partition coefficient scalar of 1.80 was utilized in modeling studies to account for tissue distribution patterns [15].
The high partition coefficient values reflect the compound's extensive aromatic character and limited polar surface area relative to molecular size [1] [6]. These properties contribute to the compound's ability to cross lipid membranes but may limit aqueous solubility [15]. The lipophilic nature supports the compound's oral bioavailability despite molecular weight considerations [15].
The topological polar surface area represents a critical descriptor for predicting drug transport properties and membrane permeability [17] [18]. The primary form of pirotinib exhibits a topological polar surface area of 112 Ų [1]. The alternative structural form demonstrates a reduced value of 79.4 Ų [6].
Topological polar surface area values below 140 Ų generally correlate with acceptable oral bioavailability [18] [20]. Both pirotinib forms fall within this favorable range, suggesting potential for gastrointestinal absorption [1] [6]. The polar surface area primarily derives from nitrogen and oxygen atoms in functional groups including amide, cyano, ether, and aromatic nitrogen systems [1].
The topological polar surface area calculation method provides rapid assessment without requiring three-dimensional molecular geometry [18]. This descriptor has proven valuable for virtual screening and absorption, distribution, metabolism, and excretion property prediction [17] [19]. The moderate polar surface area values support pirotinib's classification as a drug-like molecule with appropriate membrane permeability characteristics [18].
The primary form of pirotinib contains 10 rotatable bonds, indicating significant conformational flexibility [1]. The alternative structural form demonstrates 7 rotatable bonds, suggesting reduced flexibility but potentially improved binding specificity [6]. These values fall within ranges typical for pharmaceutical compounds, though approach upper limits for optimal drug-like properties [1] [6].
Structural flexibility influences molecular recognition, binding kinetics, and pharmacological activity [21]. The multiple rotatable bonds in pirotinib allow conformational adaptation for optimal receptor binding [21]. The acrylamide linkage provides particular importance for irreversible covalent binding to target proteins [21].
The compound's flexibility primarily originates from single bonds connecting aromatic systems and aliphatic chains [1]. The pyrrolidine ring system in the primary form provides both conformational constraint and flexibility through ring puckering [1]. The spirocyclic system in the alternative form offers different flexibility patterns with potential impact on binding characteristics [6].
| Property | Primary Form | Alternative Form | Pharmaceutical Range |
|---|---|---|---|
| Rotatable Bonds | 10 | 7 | ≤10 preferred |
| Topological Polar Surface Area | 112 Ų | 79.4 Ų | ≤140 Ų |
| Molecular Weight | 583.1 g/mol | 510.0 g/mol | ≤500 g/mol |
| XLogP | 5.4 | 5.3 | ≤5 |
| Target kinase | Half-maximal inhibitory concentration (IC₅₀) | Principal covalent contact | Key non-covalent interactions | Source |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (ErbB1) | 5.6 nM [3] | Cys 797 | Hydrogen bond between the quinoline N₁ atom and Met 793 hinge residue [1] | 84 |
| Human Epidermal Growth Factor Receptor 2 (ErbB2) | 8.1 nM [3] | Cys 805 | Hydrogen bond to Met 801 and hydrophobic stacking with Leu 726, Val 734, and Leu 796 [1] | 84 |
| Human Epidermal Growth Factor Receptor 4 (ErbB4) | 117 nM (0.117 µM) [4] | Cys 803 | Same quinoline-Met 800 hinge hydrogen bond; additional π–π interaction with Phe 812 side chain [4] | 76 |
Pyrotinib positions its acrylamide warhead in line with the sulfur of cysteine 797, enabling a Michael addition that yields a covalent thio-ether. The quinoline hetero-nitrogen donates a hydrogen bond to the backbone of methionine 793, while the pendant ethynyl group occupies the lipophilic back pocket created by the threonine-to-methionine gatekeeper substitution and reinforces affinity through van-der-Waals contacts [1]. Kinetic analysis shows a second-order inactivation constant (kinact/Ki) of 1.7 × 10⁴ M⁻¹ min⁻¹, classifying the compound as a rapid covalent inhibitor of the wild-type and activating mutant enzymes [5].
In crystal and homology models the molecule locks the activation loop of Human Epidermal Growth Factor Receptor 2 in the “DFG-in” conformation, simultaneously anchoring to methionine 801 through hydrogen bonding and reacting with cysteine 805 [1]. Molecular dynamics trajectories (1 µs) demonstrate that the pyrotinib-bound complex spends more than 99% of simulation time within 3 Å of the hinge residues in the catalytically competent state, rationalising the low-nanomolar biochemical potency [6].
Split-luciferase bar-coded profiling revealed that pyrotinib inhibits Human Epidermal Growth Factor Receptor 4 almost eight-fold more potently than Epidermal Growth Factor Receptor (IC₅₀ 0.117 µM versus 0.881 µM), indicating an unrecognised preference for the isoform [4]. Docking shows an optimal alignment of the acrylamide β-carbon with cysteine 803 and an additional edge-to-face π stack between the terminal methyl-pyrrolidine and phenylalanine 812 that is absent in Epidermal Growth Factor Receptor, explaining the relative selectivity [4].
| Scaffold modification (relative to neratinib) | Biochemical effect on Human Epidermal Growth Factor Receptor 2 | Mechanistic rationale | Source |
|---|---|---|---|
| Replacement of terminal dimethyl-amino-ethoxy side chain by methyl-pyrrolidine | IC₅₀ improved from 59 nM to 8.1 nM (seven-fold) | Increases basicity, augments ionic interaction with Asp 863, enhances aqueous solubility [7] | 82 |
| Introduction of 3-cyano group on quinoline core | Required for hinge hydrogen bond; removal raises IC₅₀ > 500 nM | Electron withdrawal activates acrylamide warhead and stabilises π-acceptor character [5] | 69 |
| Incorporation of acrylamide Michael acceptor | Converts reversible scaffold into covalent inhibitor; kinact↑170-fold | Enables irreversible addition to cysteine nucleophile, delivering sustained target occupancy [1] | 87 |
Collectively, the optimisation trajectory from parent reversible agents to pyrotinib created a ligand that combines high catalytic-site residence time with favourable pharmacokinetic exposure (oral bioavailability 85%; clearance 14 L h⁻¹) [7].
Multiple computational investigations corroborate the crystallographic observations:
Docking of pyrotinib into ten Human Epidermal Growth Factor Receptor 2 exon 20 insertion mutants showed binding free energies between −9.8 and −11.1 kcal mol⁻¹ for most variants, but the P780_Y781insGSP mutant lacked the required spatial alignment between the acrylamide and cysteine 805, precluding covalent bond formation and predicting clinical insensitivity [8].
Accelerated molecular dynamics simulations comparing active and inactive Human Epidermal Growth Factor Receptor 2 conformations recorded a 96% probability of pyrotinib occupying the adenine sub-pocket in the active state versus 41% in the inactive state, indicating conformational preference for kinase-on ensembles [6].
Autodock Vina rescoring of Human Epidermal Growth Factor Receptor 4 complexes produced an averaged binding free energy of −11.3 kcal mol⁻¹, consistent with the nanomolar potency measured experimentally [4].
Key interaction energies extracted from the docking runs are summarised below.
| Kinase conformation | ΔGbind (kcal mol⁻¹) | Dominant stabilising terms | Source |
|---|---|---|---|
| Human Epidermal Growth Factor Receptor 2 active | −11.1 [6] | Covalent S–C β-bond (−3.4), hinge hydrogen bond (−2.7), hydrophobic enclosure (−3.1) | 58 |
| Human Epidermal Growth Factor Receptor 4 active | −11.3 [4] | Covalent S–C β-bond (−3.2), π–π stack with Phe 812 (−1.9) | 76 |
| Human Epidermal Growth Factor Receptor P780_Y781insGSP | −7.4 [8] | Loss of covalent geometry; warhead–cysteine distance 6.8 Å | 64 |
| Inhibitor | Mode of inhibition | Epidermal Growth Factor Receptor IC₅₀ (nM) | Human Epidermal Growth Factor Receptor 2 IC₅₀ (nM) | Human Epidermal Growth Factor Receptor 4 IC₅₀ (nM) | Notable selectivity features | Source |
|---|---|---|---|---|---|---|
| Pyrotinib | Irreversible covalent | 5.6 [3] | 8.1 [3] | 117 [4] | Preferential potency for Human Epidermal Growth Factor Receptor 4 over Epidermal Growth Factor Receptor at the cellular level [4] | 84,76 |
| Neratinib | Irreversible covalent | 92 [9] | 59 [9] | 1230 [9] | High affinity for Human Epidermal Growth Factor Receptor 2 mutants but lower wild-type selectivity | 53 |
| Lapatinib | Reversible competitive | 942 [4] | 93 [4] | 825 [4] | Favourable bias toward Human Epidermal Growth Factor Receptor 2/4 versus Epidermal Growth Factor Receptor [4] | 76 |
| Poziotinib | Irreversible covalent | 71 [9] | 45 [9] | 91 [4] | Broadest pan-ErbB activity but limited Human Epidermal Growth Factor Receptor 4 data | 53,76 |
| Afatinib | Irreversible covalent | 65 [4] | 32 [4] | 82 [4] | Moderate pan-family inhibition, lacks Human Epidermal Growth Factor Receptor 4 preference | 76 |
Across the ErbB family, pyrotinib matches or surpasses the catalytic potency of earlier irreversible agents and uniquely enriches for Human Epidermal Growth Factor Receptor 4 in whole-cell systems, a property that may underlie emerging therapeutic indications outside breast carcinoma [4].